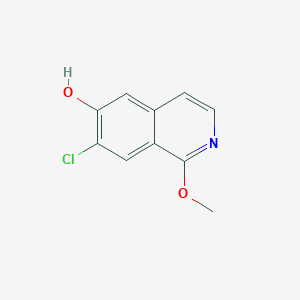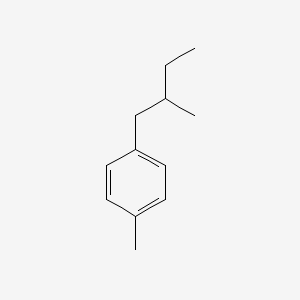![molecular formula C20H28N2O6 B8483297 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE CAS No. 267230-42-2](/img/structure/B8483297.png)
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE is a complex organic compound that features a pyrrolidine ring substituted with benzyl, tert-butoxycarbonyl, and ethoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes a series of protection and substitution reactions to introduce the benzyl, tert-butoxycarbonyl, and ethoxycarbonyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of reagents and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidin-3-ylcarbamate
- Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(propoxycarbonyl)pyrrolidin-3-ylcarbamate
- Benzyl (3S*,4R*)-1-(tert-butoxycarbonyl)-4-(butoxycarbonyl)pyrrolidin-3-ylcarbamate
Uniqueness
Compared to similar compounds, 1-TERT-BUTYL 3-ETHYL (3R,4S)-4-{[(BENZYLOXY)CARBONYL]AMINO}PYRROLIDINE-1,3-DICARBOXYLATE stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
267230-42-2 |
|---|---|
Fórmula molecular |
C20H28N2O6 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(19(25)28-20(2,3)4)12-16(15)21-18(24)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m1/s1 |
Clave InChI |
MEQCTPZKRZQXNE-HZPDHXFCSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



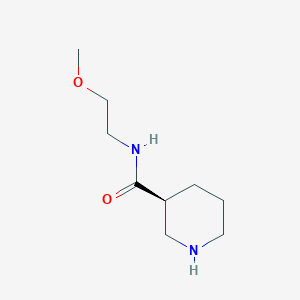
![Methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8483230.png)




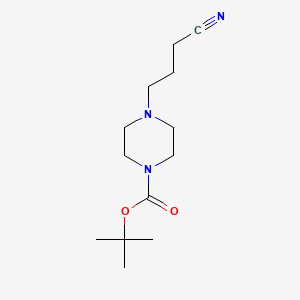
![ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8483261.png)
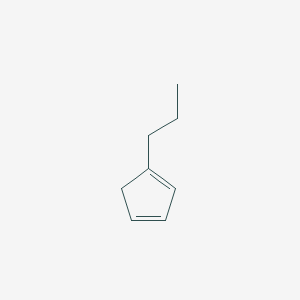

![2,8-dimethyl-5-((6-methylpyridin-3-yl)ethynyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8483286.png)
